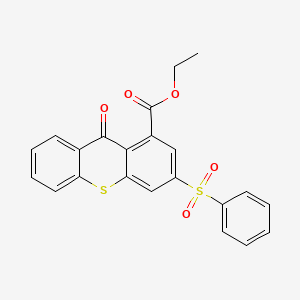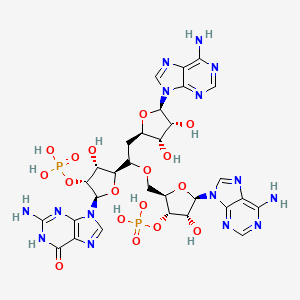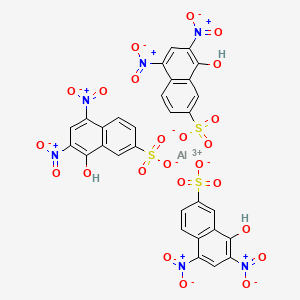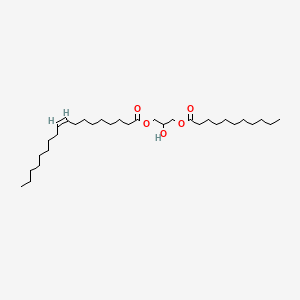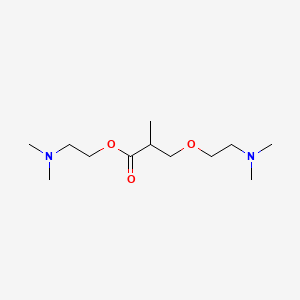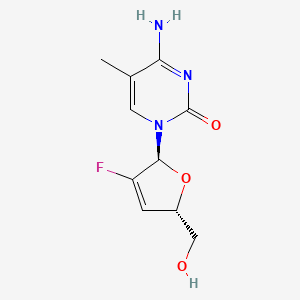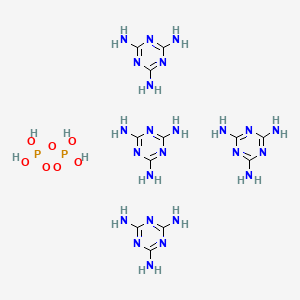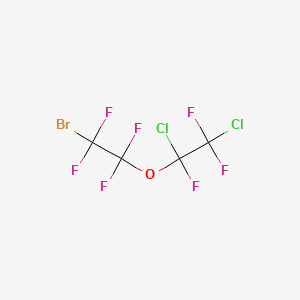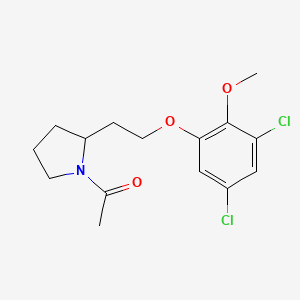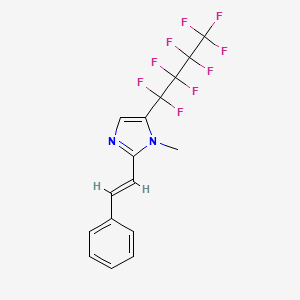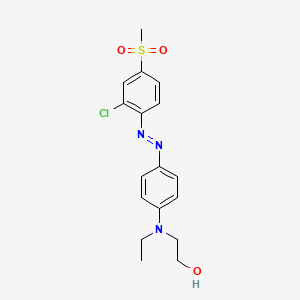
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylsulphonyl group, and an azo linkage, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The primary amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Substitution Reaction: The azo compound undergoes a substitution reaction with 2-chloro-4-(methylsulphonyl)phenyl to introduce the chloro and methylsulphonyl groups.
Final Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage and ability to undergo bioconjugation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)propiononitrile
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)butanol
Uniqueness
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
93858-04-9 |
|---|---|
Molecular Formula |
C17H20ClN3O3S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethylanilino]ethanol |
InChI |
InChI=1S/C17H20ClN3O3S/c1-3-21(10-11-22)14-6-4-13(5-7-14)19-20-17-9-8-15(12-16(17)18)25(2,23)24/h4-9,12,22H,3,10-11H2,1-2H3 |
InChI Key |
UPYIXQFXIPOBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


